5-Hydroxybendazac

Description

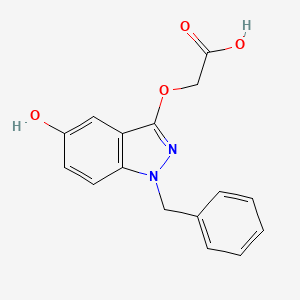

5-Hydroxybendazac is a hydroxylated derivative of bendazac, a benzimidazole-based compound initially developed as an anti-inflammatory and anticataract agent. Bendazac exhibits radical-scavenging properties, protecting lens and serum proteins from denaturation in vitro and in vivo . The introduction of a hydroxyl group at the 5-position of bendazac enhances its efficacy, particularly in preventing cataractogenesis by inhibiting lens protein aggregation induced by cyanate, glucose-6-phosphate, and galactose . Pharmacokinetic studies highlight its role as the primary metabolite of bendazac, detectable in human plasma via validated HPLC methods .

Properties

CAS No. |

84745-02-8 |

|---|---|

Molecular Formula |

C16H14N2O4 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

2-(1-benzyl-5-hydroxyindazol-3-yl)oxyacetic acid |

InChI |

InChI=1S/C16H14N2O4/c19-12-6-7-14-13(8-12)16(22-10-15(20)21)17-18(14)9-11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,20,21) |

InChI Key |

RBHGJSQCPLSKMB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=N2)OCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=N2)OCC(=O)O |

Other CAS No. |

84745-02-8 |

Synonyms |

5-hydroxybendazac 5-hydroxybendazac, monosodium salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues of Bendazac

Bendazac

- Structure : Benzimidazole core with a carboxyl group.

- Function : Radical scavenger; inhibits protein denaturation in cataract models.

- Limitations : Lower efficacy compared to 5-hydroxybendazac in protecting lens proteins .

Bendazac-Lysine

- Structure : Lysine salt of bendazac.

- Advantages : Enhanced solubility and absorption in preclinical and human studies.

This compound

Hydroxybenzoic Acid Derivatives

Hydroxybenzoic acids share structural motifs with this compound (e.g., aromatic rings with hydroxyl and carboxyl groups) but differ in biological targets and applications.

Key Structural Differences :

- This compound : Contains a benzimidazole core critical for binding lens crystallins.

- Hydroxybenzoic Acids : Lack heterocyclic nitrogen, reducing specificity for cataract-related targets.

Efficacy and Pharmacokinetic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.